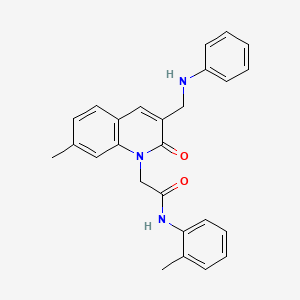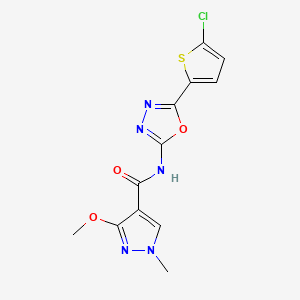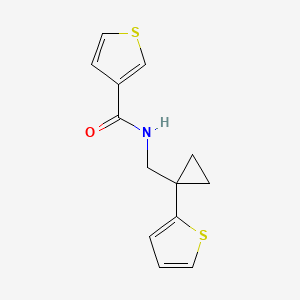
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H19ClN2O4S and its molecular weight is 382.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Remediation
Research on similar chloro and methoxy-substituted compounds has explored their degradation and potential environmental remediation applications. For instance, the photoassisted Fenton reaction has been used for the complete oxidation of metolachlor and methyl parathion in water, leading to the mineralization of these compounds into harmless end products (Pignatello & Sun, 1995). This indicates the potential for using advanced oxidation processes to remediate water contaminated with similar complex organic molecules.
Synthetic Methodologies
Studies have also focused on the synthesis of oxalamides and related compounds. A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides has been developed, highlighting a new synthetic approach that could be applicable to the synthesis of compounds with similar structural features (Mamedov et al., 2016).
Antimicrobial Agents
The synthesis and characterization of novel compounds bearing thiophene units, such as 5-(alkylidene)thiophen-2(5H)-ones, have shown a new class of antimicrobial agents (Benneche et al., 2011). This research suggests that modifications to the thiophene moiety, as present in the structure of the compound , could be explored for antimicrobial applications.
Receptor Interaction Studies
The interaction of specific chemical structures with biological receptors can be crucial for drug development. For instance, WAY-100635 has been evaluated as a radioligand for 5-HT1A receptors, demonstrating the importance of methoxyphenyl groups in receptor binding studies (Craven et al., 1994). This highlights the potential research application of N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide in studying receptor interactions, given its structural similarity.
特性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-10-4-7-15(25-10)14(24-3)9-19-16(21)17(22)20-12-8-11(18)5-6-13(12)23-2/h4-8,14H,9H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUFPEAEUPIXTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid](/img/structure/B2360948.png)

![N,N,6-Trimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2360950.png)
![1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2360952.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2360953.png)
![2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2360954.png)
![2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2360955.png)


![1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360963.png)

![N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine](/img/structure/B2360967.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2360970.png)
